molecular formula C22H27N3O4S B2585251 5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one CAS No. 1251685-07-0

5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one

Cat. No.: B2585251
CAS No.: 1251685-07-0
M. Wt: 429.54
InChI Key: UUMDXTZWSJRWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a structurally complex molecule featuring three distinct moieties:

  • Azepane sulfonyl group: A seven-membered saturated ring (azepane) with a sulfonyl (-SO₂-) substituent, which may enhance solubility or modulate receptor interactions.
  • 1,2-dihydropyridin-2-one core: A partially unsaturated lactam ring, a common scaffold in bioactive molecules due to its hydrogen-bonding capacity.

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c26-21-12-11-19(30(28,29)24-13-5-1-2-6-14-24)16-23(21)17-22(27)25-15-7-9-18-8-3-4-10-20(18)25/h3-4,8,10-12,16H,1-2,5-7,9,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDXTZWSJRWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one likely involves multiple steps, including the formation of the azepane ring, sulfonylation, and the construction of the dihydropyridinone core. Typical synthetic routes may include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.

    Construction of the Dihydropyridinone Core: This may involve condensation reactions between suitable aldehydes or ketones and amines.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline and dihydropyridinone moieties.

    Reduction: Reduction reactions can modify the functional groups, potentially converting ketones to alcohols.

    Substitution: Various substitution reactions can occur, especially at the sulfonyl group and the azepane ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are summarized below, leveraging data from the evidence:

Table 1: Structural and Crystallographic Comparison

Compound Name / Feature Core Structure Functional Groups Crystallographic Data (Space Group, Torsion Angles) Key Interactions Refinement Software
Target Compound Dihydropyridinone + tetrahydroquinoline Azepane sulfonyl, lactam Not reported in evidence Unknown Unknown
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one Tetrahydroquinoline + pyrrolidinone Nitrophenyl, oxazolyl, lactam Space group: P1; Torsion angles: 47.0(2)°, 56.4(2)° O—H⋯O, N—H⋯O (R⁴²(8) motif) SHELXL97
Indapyrophenidone (hypothetical analog from ) Cathinone derivative Sulfonyl, dihydroindenyl Not reported Unknown HRMS, NMR

Key Observations

Structural Complexity: The target compound’s azepane sulfonyl group distinguishes it from ’s nitrophenyl-oxazolyl derivative. Both share tetrahydroquinoline and lactam moieties, but substituents dictate divergent physicochemical properties (e.g., polarity, solubility) . Indapyrophenidone () shares a sulfonyl group but lacks the tetrahydroquinoline core, highlighting functional group diversity among analogs .

Crystallographic Analysis: ’s compound exhibits significant torsion angles (47.0°–56.4°) between its oxazole and phenyl groups, suggesting conformational flexibility. Both compounds likely employ SHELX software (e.g., SHELXL97) for crystallographic refinement, a standard in small-molecule studies .

Synthetic and Analytical Methods :

  • ’s synthesis of pyrazole-thiophene derivatives via 1,4-dioxane and triethylamine mirrors methodologies applicable to the target compound’s lactam formation .
  • Advanced techniques like HRMS and NMR () or X-ray crystallography () are critical for characterizing such complex structures .

Hydrogen Bonding and Interactions :

  • ’s compound forms O—H⋯O and N—H⋯O interactions, stabilizing its crystal lattice. The target compound’s sulfonyl group may participate in similar hydrogen bonds, influencing packing or bioactivity .

Biological Activity

The compound 5-(azepane-1-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, including antibacterial, enzyme inhibition, and potential anticancer properties. This article reviews its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features:

  • Azepane sulfonyl group : This moiety may contribute to the compound's solubility and ability to interact with biological targets.
  • Dihydropyridinone ring : Known for its role in various pharmacological activities.
  • Tetrahydroquinoline derivative : This structure is often associated with neuroactive properties.

Molecular Formula : C20H24N3O4S
Molecular Weight : 437.48 g/mol

1. Antibacterial Activity

Research indicates that compounds similar to the target molecule exhibit moderate to strong antibacterial activity against various pathogens. For instance, studies have shown that derivatives of sulfonamide compounds demonstrate significant effects against bacteria such as Salmonella typhi and Bacillus subtilis . The compound's mechanism may involve the inhibition of bacterial enzyme systems critical for survival.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . The inhibitory activity is quantified by IC50 values, with some derivatives showing values as low as 0.63 µM, indicating strong potency.

EnzymeIC50 Value
Acetylcholinesterase (AChE)0.63 µM
UreaseVarious (strong inhibition)

3. Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Studies are ongoing to explore its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest . The presence of multiple functional groups may enhance its interaction with molecular targets involved in cancer progression.

Case Studies and Research Findings

Recent studies have synthesized various derivatives of this compound and evaluated their biological activities:

  • Docking Studies : In silico docking studies have illustrated how the compound interacts with target enzymes at the molecular level. These studies provide insights into binding affinities and interaction dynamics critical for drug design .
  • Pharmacological Evaluations : Compounds derived from similar structures have been subjected to extensive pharmacological evaluations demonstrating efficacy in both in vitro and in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.